Desethylenenorfloxacin
説明
Desethylenenorfloxacin is a member of quinolines . It has a molecular formula of C14H14FN3O3 and a molecular weight of 291.28 g/mol . The IUPAC name for this compound is 6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a β-lactam structure, which is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme . The InChI string for this compound is InChI=1S/C14H14FN3O3/c15-10-5-8-11 (17-7-9 (13 (8)19)14 (20)21)6-12 (10)18-3-1-16-2-4-18/h5-7,16H,1-4H2, (H,17,19) (H,20,21) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.28 g/mol and a computed XLogP3 of -1.5 . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 291.10191948 g/mol .
科学的研究の応用
Antibiotics in the Aquatic Environment
Research by Kovaláková et al. (2020) highlighted the environmental impact of antibiotics, including ofloxacin (a relative of Desethylenenorfloxacin), in aquatic ecosystems. These antibiotics are often released into environments like surface waters, affecting non-target species and posing ecological risks. The study emphasized the need for further investigation into the chronic effects of such antibiotics on aquatic life and the hazards they present (Kovaláková et al., 2020).
Antibacterial Activity and Development of Novel Compounds
Watanabe, Ito, and Hiramatsu (2007) explored the in vitro activity of Des-F(6)-quinolone DX-619, related to this compound, against various methicillin-resistant staphylococci. This study suggested DX-619 as a promising candidate for treating methicillin-resistant Staphylococcus aureus infections, highlighting the ongoing development and potential of this compound-related compounds in addressing antibiotic resistance (Watanabe, Ito, & Hiramatsu, 2007).
DNA Gyrase Inhibitors in Bacterial Infections
Kim, Barrett, and Ohemeng (2001) discussed the therapeutic use of DNA gyrase inhibitors, primarily quinolone antibacterials, which include compounds like this compound. They emphasized the success of these inhibitors in treating bacterial infections and the development of new compounds with improved potency and safety profiles (Kim, Barrett, & Ohemeng, 2001).
Environmental Significance of Pharmaceutical Compounds
Razanajatovo et al. (2018) studied the interaction of various pharmaceuticals, including those related to this compound, with microplastics in aquatic environments. They found significant sorption of these pharmaceuticals on polyethylene microplastics, indicating potential environmental risks and bioaccumulation concerns (Razanajatovo et al., 2018).
特性
IUPAC Name |
6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWJPWVJLPLLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228963 | |
Record name | Desethylenenorfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78295-91-7 | |
Record name | Desethylenenorfloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethylenenorfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the distribution of desethylenenorfloxacin in chickens and pigs after norfloxacin administration?
A1: this compound, a primary metabolite of norfloxacin, exhibits widespread tissue distribution in both chickens and pigs following norfloxacin administration. Studies demonstrate that after repeated oral administration of norfloxacin (8 mg/kg) to chickens for four days, this compound was found in considerable concentrations across various tissues. Notably, on day 12 after the last dose, the concentration of this compound in fat, kidneys, and liver was measured at 0.05 micrograms/g []. Similarly, in pigs, after four consecutive days of intramuscular norfloxacin administration (8 mg/kg), this compound was detected in significant concentrations in various tissues, including the liver and kidneys. On day 12 post-dosing, the concentration in these organs ranged from 0.015 to 0.017 microgram/g [].
Q2: How does the pharmacokinetic profile of this compound compare to its parent drug, norfloxacin, in chickens?
A2: While the provided research focuses on quantifying this compound concentrations, it primarily details the pharmacokinetic parameters of norfloxacin in chickens. The study reports that norfloxacin, after oral administration, reaches its peak plasma concentration (Tmax) rapidly at 0.22 ± 0.02 hours, with a maximum concentration (Cmax) of 2.89 ± 0.20 microgram/ml []. The elimination half-life (t1/2 beta) and mean residence time for norfloxacin are 12.8 ± 0.59 hours and 15.05 ± 0.81 hours, respectively. Further research specifically investigating the pharmacokinetic profile of this compound in chickens would be valuable for a comprehensive comparison.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。